molecular formula C6H14O3 B8658954 (S)-3,3-Dimethylbutane-1,2,4-triol

(S)-3,3-Dimethylbutane-1,2,4-triol

Cat. No.: B8658954
M. Wt: 134.17 g/mol
InChI Key: SJTKQIPAACOOGS-RXMQYKEDSA-N
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Description

(S)-3,3-Dimethylbutane-1,2,4-triol is a branched polyol with the molecular formula C₆H₁₄O₃ and an average molecular mass of 134.18 g/mol . Its structure features hydroxyl groups at positions 1, 2, and 4, and two methyl groups at position 3, creating a stereocenter at carbon 2 (S-configuration). Key properties include:

  • Melting point: 72°C
  • Density: 1.113 ± 0.06 g/cm³
  • CAS Number: 15833-80-4

Properties

Molecular Formula

C6H14O3

Molecular Weight

134.17 g/mol

IUPAC Name

(2S)-3,3-dimethylbutane-1,2,4-triol

InChI

InChI=1S/C6H14O3/c1-6(2,4-8)5(9)3-7/h5,7-9H,3-4H2,1-2H3/t5-/m1/s1

InChI Key

SJTKQIPAACOOGS-RXMQYKEDSA-N

Isomeric SMILES

CC(C)(CO)[C@@H](CO)O

Canonical SMILES

CC(C)(CO)C(CO)O

Origin of Product

United States

Comparison with Similar Compounds

(S)-3-(Hydroxymethyl)Butane-1,2,4-Triol

Structural Differences :

  • Substituent : A hydroxymethyl (-CH₂OH) group replaces the two methyl groups at position 3.
  • Molecular Formula : C₅H₁₂O₄ (vs. C₆H₁₄O₃ for the target compound).

Synthesis : Derived from D-isoascorbic acid via regioselective epoxide opening, highlighting its utility as a synthon for N-homoceramides .

Property (S)-3,3-Dimethylbutane-1,2,4-Triol (S)-3-(Hydroxymethyl)Butane-1,2,4-Triol
Molecular Formula C₆H₁₄O₃ C₅H₁₂O₄
Molecular Mass (g/mol) 134.18 136.14 (estimated)
Key Substituent 3,3-Dimethyl 3-Hydroxymethyl
Applications Industrial synthesis, surfactants Lipid analogs, pharmaceuticals

1,2,4-Butanetriol

Structural Differences :

  • Branches : Lacks methyl groups, resulting in a linear triol structure.
  • Molecular Formula : C₄H₁₀O₃ (simpler backbone).

Properties :

  • Lower molecular weight (106.12 g/mol ) and higher hydrophilicity due to reduced branching.
  • Used as a humectant and lubricant additive, contrasting with the dimethyl variant’s enhanced hydrophobicity .
Property This compound 1,2,4-Butanetriol
Molecular Formula C₆H₁₄O₃ C₄H₁₀O₃
Molecular Mass (g/mol) 134.18 106.12
Branching 3,3-Dimethyl Linear
Applications Surfactants, polymers Lubricants, humectants

Branched Alkanes (e.g., 2,2-Dimethylbutane)

Functional Differences :

  • Lack hydroxyl groups, making them non-polar hydrocarbons.
  • Example: 2,2-Dimethylbutane (CAS 75-83-2) is a fuel additive with high stability .

Relevance :

  • Branching in alkanes improves thermal stability, analogous to how branching in triols may enhance steric protection of hydroxyl groups.
Property This compound 2,2-Dimethylbutane
Functional Groups 3 hydroxyls None
Polarity Polar Non-polar
Applications Chemical synthesis Fuel additives

Natural Ceramides (e.g., Neritinaceramides)

Structural Context :

  • Ceramides like neritinaceramide A incorporate triol moieties within larger lipid structures (e.g., (2S,3R,3′S)-triol chains) .

Functional Role :

  • Triol regions in ceramides mediate hydrogen bonding in cell membranes, whereas synthetic triols like this compound serve as building blocks for lipid analogs .

Key Research Findings

  • Stereochemical Impact : The (S)-configuration at carbon 2 in the target compound enhances enantioselectivity in synthesis, unlike racemic mixtures .

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